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Mavodelpar: A Technical Overview of its Modulation of Cellular Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavodelpar (formerly **REN001**) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6] It was developed by Reneo Pharmaceuticals for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][5][6] The therapeutic rationale for mavodelpar was centered on its ability to activate PPARδ, a key nuclear receptor that regulates gene expression related to mitochondrial function, energy metabolism, and fatty acid oxidation.[1][2] Preclinical studies suggested that mavodelpar could increase the transcription of genes involved in mitochondrial biogenesis and enhance fatty acid metabolism.[1][7] Despite promising preclinical data and a clear mechanistic hypothesis, the pivotal Phase 2b STRIDE clinical trial in patients with PMM did not meet its primary or secondary efficacy endpoints, leading to the suspension of mavodelpar's development in December 2023.[4][5][6][8][9] This guide provides a detailed technical overview of the cellular pathways modulated by mavodelpar, summarizing the available preclinical and clinical data, experimental protocols, and the ultimate outcomes of its clinical development program.

Core Mechanism of Action: PPARδ Agonism

Mavodelpar functions as a selective agonist for the PPAR δ receptor. PPARs are a group of nuclear hormone receptors that, upon activation by a ligand such as mavodelpar, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA



sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary cellular pathways targeted by mavodelpar via PPARδ activation include:

- Increased Fatty Acid Oxidation (FAO): PPARδ is a key regulator of genes involved in the
 uptake and beta-oxidation of fatty acids. By activating this pathway, mavodelpar was
 intended to enhance the utilization of fatty acids as an energy source, which is often
 impaired in mitochondrial diseases.[1][7]
- Enhanced Mitochondrial Biogenesis: Preclinical evidence indicated that mavodelpar could stimulate the production of new mitochondria.[1] This is a critical process for cellular energy homeostasis and is often compromised in PMM.
- Modulation of Energy Metabolism: As a master regulator of metabolic genes, PPARδ
 activation by mavodelpar was expected to improve overall cellular energy production.[10]

Preclinical Evidence

Pharmacological and biochemical studies in preclinical models, including mice, demonstrated that mavodelpar is a potent and selective agonist of PPAR δ . These studies showed that activation of PPAR δ by mavodelpar led to an increased expression of genes involved in several key metabolic processes.[7]

Key Preclinical Findings

A summary of the key preclinical findings for mavodelpar is presented below. It is important to note that detailed quantitative data from these studies are not publicly available.



Parameter	Observation	Implication	
Gene Expression	Increased transcription of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis in mice.[7]	Suggests a direct molecular mechanism for improving mitochondrial function.	
Fatty Acid Metabolism	Resulted in increased fatty acid metabolism.[7]	Supports the hypothesis that mavodelpar can address deficits in fatty acid oxidation.	

Preclinical Experimental Models

Details of the specific preclinical experimental protocols have not been extensively published. However, a poster presentation by Reneo Pharmaceuticals at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting in 2023 provided an overview of their preclinical work.[7]

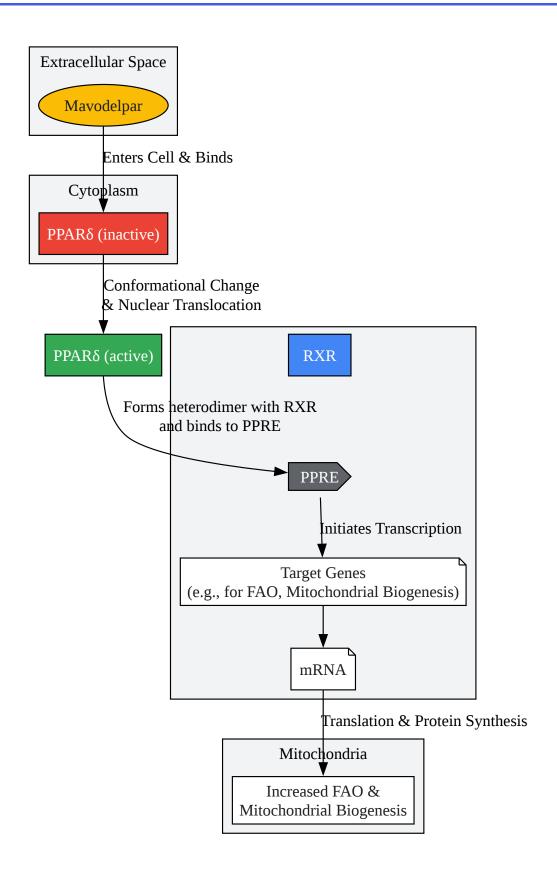
- In Vivo Model: Studies were conducted in mice to assess the in vivo effects of mavodelpar on gene expression in skeletal muscle.[7]
- Pharmacological and Biochemical Studies: These studies were performed to confirm the potency and selectivity of mavodelpar for the PPARδ receptor.[7]

Cellular Signaling Pathways Modulated by Mavodelpar

The central signaling pathway modulated by mavodelpar is the PPAR δ pathway, which plays a crucial role in mitochondrial biogenesis and function.

Mavodelpar-PPARδ Signaling Pathway





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Clinical Development Program

The clinical development of mavodelpar for PMM was centered around the STRIDE pivotal Phase 2b trial and its open-label extension, STRIDE AHEAD.

Clinical Trial Summary



Trial Name	NCT Identifier	Phase	Design	Patient Populatio n	Key Endpoint s	Status
STRIDE	NCT04535 609	2b	Randomize d, double- blind, placebo- controlled	Adult patients with PMM due to mitochondr ial DNA (mtDNA) defects	Primary: Change from baseline in the 12- minute walk test (12MWT) at week 24. [4][5][6][8] Secondary: Change from baseline in the PROMIS® Short Form Fatigue 13a score. [4][5][8]	Completed; Did not meet primary or secondary endpoints. [4][5][6][8] [9]
STRIDE AHEAD	NCT05267 574	Open-label extension	Long-term safety and tolerability	Patients from STRIDE, a Phase 1b study, and mavodelpa r-naïve patients with PMM due to nuclear DNA	Long-term safety and tolerability of 100 mg mavodelpa r once daily over 24 months.[4] [5][6][8]	Suspended .[4][6][8]



(nDNA) defects

Experimental Protocols: STRIDE Trial

The STRIDE study was a global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial designed to evaluate the efficacy and safety of mavodelpar in adult patients with PMM.

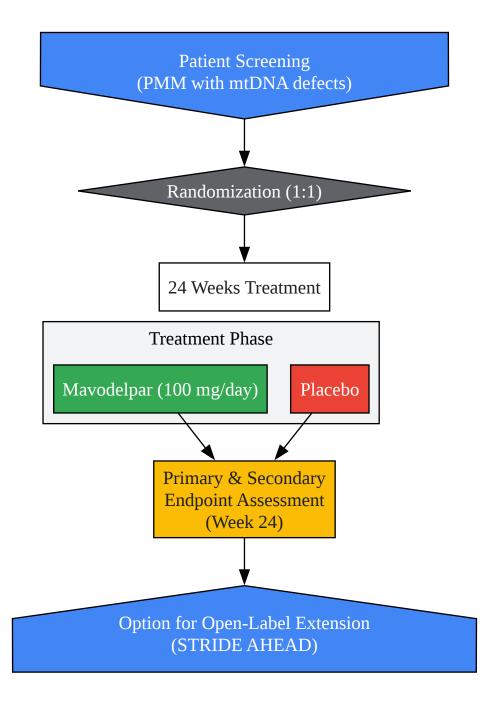
- Inclusion Criteria:
 - Adults (18 years and older) with a confirmed diagnosis of PMM due to known pathogenic gene mutation or deletion of the mitochondrial genome.
- Exclusion Criteria:
 - Participation in a prior mavodelpar study.
 - Current or anticipated need for a PPAR agonist during the study.
 - Clinically significant cardiac, renal, or liver disease.
 - Uncontrolled diabetes.
 - History of rhabdomyolysis within the year prior to enrollment.
- Treatment Regimen:
 - 100 mg of mavodelpar administered orally, once daily, for 24 weeks.[4][5][6][8]
 - A matching placebo was administered to the control group.
- · Primary Efficacy Endpoint:
 - The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[4][5][6][8]
- Secondary and Exploratory Endpoints:



- Change from baseline in the PROMIS® Short Form Fatigue 13a score.[4][5][8]
- Modified Fatigue Impact Scale (MFIS).[8]
- Patient Global Impression of Change (PGIC) and Severity (PGIS).[8]
- 30 Second Sit-To-Stand (30STS) Test.[8]
- Brief Pain Inventory (BPI).[8]
- 36-Item Health Survey (SF-36).[8]
- Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP).[8]
- Pedometer Step Count.[8]

Clinical Trial Workflow





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Conclusion

Mavodelpar represented a targeted therapeutic approach for mitochondrial diseases, with a strong mechanistic rationale based on the activation of the PPAR δ pathway. Preclinical data supported its potential to enhance mitochondrial function and fatty acid metabolism. However, the negative results from the pivotal STRIDE trial underscore the challenges of translating



preclinical findings into clinical efficacy for complex rare diseases like PMM. While the development of mavodelpar has been discontinued, the data generated from its clinical program remain valuable to the scientific community and may inform future research in the field of mitochondrial medicine. The company has stated its intention to make the data from the STRIDE study available upon completion of final analyses.[4][9]

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